molecular formula C16H18ClN3O5S B12741440 (6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride CAS No. 78144-01-1

(6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride

Cat. No.: B12741440
CAS No.: 78144-01-1
M. Wt: 399.8 g/mol
InChI Key: IBZZQKYMNWTGHP-UAGBSFFESA-N
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Description

EINECS 278-849-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 278-849-3 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in specialized chemical literature and patents. These methods often involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of EINECS 278-849-3 is carried out on a larger scale, utilizing optimized processes to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

EINECS 278-849-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of EINECS 278-849-3 are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts. Common reagents include acids, bases, and organic solvents, which facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

EINECS 278-849-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in biochemical assays and studies to understand biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and used in drug development and formulation.

    Industry: Utilized in the production of various industrial chemicals, materials, and products.

Mechanism of Action

The mechanism of action of EINECS 278-849-3 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

EINECS 278-849-3 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous structures or functional groups, such as:

    EINECS 278-621-3: Known for its specific applications in organic synthesis.

    EINECS 279-109-2: Recognized for its unique reactivity and industrial uses.

Properties

CAS No.

78144-01-1

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17N3O5S.ClH/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H/t10?,11-,15-;/m1./s1

InChI Key

IBZZQKYMNWTGHP-UAGBSFFESA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.Cl

Origin of Product

United States

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